molecular formula C20H19N3O5 B3994030 N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-methoxyphenyl)methyl]propanamide

N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-methoxyphenyl)methyl]propanamide

Cat. No.: B3994030
M. Wt: 381.4 g/mol
InChI Key: GCDIZYCSTSTQDB-UHFFFAOYSA-N
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Description

“N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-methoxyphenyl)methyl]propanamide” is a compound with the molecular formula C20H19N3O5 . It is related to 8-Hydroxy-5-nitroquinoline, which is an effective anti-microbial and anti-cancer agent . It is also an effective drug for the treatment of urinary tract infections due to gram-negative bacilli .


Molecular Structure Analysis

The molecular structure of this compound involves a quinoline ring substituted with a hydroxy group at the 8th position and a nitro group at the 5th position. This is further linked to a methoxyphenyl group through a methylene bridge and a propanamide group .

Properties

IUPAC Name

N-[(8-hydroxy-5-nitroquinolin-7-yl)-(4-methoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-3-17(24)22-18(12-6-8-13(28-2)9-7-12)15-11-16(23(26)27)14-5-4-10-21-19(14)20(15)25/h4-11,18,25H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDIZYCSTSTQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C1=CC=C(C=C1)OC)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-methoxyphenyl)methyl]propanamide
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N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-methoxyphenyl)methyl]propanamide
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N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-methoxyphenyl)methyl]propanamide
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N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-methoxyphenyl)methyl]propanamide
Reactant of Route 5
N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-methoxyphenyl)methyl]propanamide
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N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-methoxyphenyl)methyl]propanamide

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